SNX-5422

描述

SNX-5422 是一种合成的、新型的小分子热休克蛋白 90 (Hsp90) 抑制剂。它是一种口服给药的先导药物,在体内转化为其活性形式 SNX-2112。 This compound 已显示出强大的疗效和耐受性,使其成为治疗各种癌症的潜在候选药物 .

科学研究应用

SNX-5422 由于其在治疗各种癌症方面的潜力而被广泛研究。它在实体瘤和血液系统恶性肿瘤的临床前模型中显示出疗效。 此外,this compound 还因其抑制严重急性呼吸系统综合征冠状病毒 2 (SARS-CoV-2) 的复制和减轻气道细胞炎症的能力而受到关注 . 该化合物能够降解重要的 Hsp90 客户端蛋白,如 HER2、AKT 和 ERK,使其成为癌症研究中宝贵的工具 .

作用机制

SNX-5422 通过抑制 Hsp90 发挥其作用,Hsp90 是一种分子伴侣,在各种癌蛋白的稳定性和功能中起着至关重要的作用。this compound 通过与 Hsp90 的 N 末端 ATP 口袋结合,破坏其伴侣功能,导致客户端蛋白降解。这导致抑制癌细胞增殖和诱导凋亡。 涉及的分子靶标和途径包括 HER2、AKT 和 ERK .

生化分析

Biochemical Properties

SNX-5422 is a direct, potent inhibitor of Hsp90 across a broad range of human cancer cell lines and causes degradation of important Hsp90 client proteins including HER2, AKT, and ERK . It interacts with the Heat shock protein HSP 90-alpha and Heat shock protein HSP 90-beta .

Cellular Effects

This compound has been shown to inhibit SARS-CoV-2 replication in vitro at a high selectivity index . It also dampens the expression of inflammatory pathways associated with poor SARS-CoV-2 disease outcomes . Furthermore, this compound interrupts the expression of host factors that are crucial for SARS-CoV-2 replication machinery .

Molecular Mechanism

This compound is a prodrug of SNX-2112, which is the active form . It is a direct, potent inhibitor of Hsp90 across a broad range of human cancer cell lines and causes degradation of important Hsp90 client proteins including HER2, AKT, and ERK .

Temporal Effects in Laboratory Settings

In each 28 day cycle, this compound is dosed in the morning once every other day for 21 days, followed by a 7-day drug-free period . This regimen has been shown to be well-tolerated and effective in inhibiting its intended target Hsp90 .

Dosage Effects in Animal Models

In animal models, this compound has been shown to be effective in primary CLL cells, as well as B-cell lines expressing either BTK wild type or C481 mutant BTK . Furthermore, the combination of this compound and ibrutinib provided a remarkable in vivo survival benefit in the Eμ-TCL1 mouse model of CLL compared to the vehicle or single agent groups .

Metabolic Pathways

It is known that this compound is a prodrug of SNX-2112, which is the active form .

Transport and Distribution

It is known that this compound is orally administered and is converted to SNX-2112 in the body .

Subcellular Localization

It is known that this compound is a potent inhibitor of Hsp90, a chaperone protein that is typically located in the cytosol of cells .

准备方法

SNX-5422 被合成作为 SNX-2112 的前药,以提高其口服生物利用度。合成路线涉及 SNX-2112 的制备,然后将其转化为 this compound。 具体的反应条件和工业生产方法在公开文献中没有广泛详细说明,但该过程通常涉及标准的有机合成技术 .

化学反应分析

SNX-5422 经历了几种类型的化学反应,主要集中在其转化为 SNX-2112。这种转化对其作为 Hsp90 抑制剂的活性至关重要。该化合物在生理条件下稳定,在体内不会发生明显的氧化、还原或取代反应。 这些反应形成的主要产物是 SNX-2112,它是药物的活性形式 .

相似化合物的比较

SNX-5422 与其他 Hsp90 抑制剂类似,如 17-AAG 和 17-DMAG。与这些化合物相比,this compound 具有改善的口服生物利用度和更好的安全性。 此外,this compound 是一种前药,这使得其能够更有效地递送并转化为其活性形式 SNX-2112 . 其他类似的化合物包括 SNX-5542,它具有相似的特性和作用机制 .

属性

IUPAC Name |

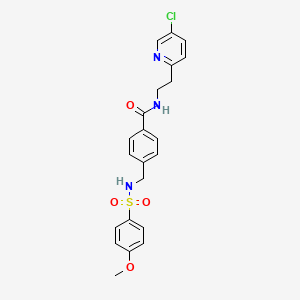

[4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30F3N5O4/c1-24(2)10-18-21(19(34)11-24)22(25(26,27)28)32-33(18)14-5-8-16(23(30)36)17(9-14)31-13-3-6-15(7-4-13)37-20(35)12-29/h5,8-9,13,15,31H,3-4,6-7,10-12,29H2,1-2H3,(H2,30,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVDSOVJPJZVBTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)C(=NN2C3=CC(=C(C=C3)C(=O)N)NC4CCC(CC4)OC(=O)CN)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30F3N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50238270 | |

| Record name | SNX 5422 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

SNX-5422 is a direct, potent inhibitor of Hsp90 across a broad range of human cancer cell lines and causes degradation of important Hsp90 client proteins including HER2, AKT and ERK. | |

| Record name | SNX-5422 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06070 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

908115-27-5 | |

| Record name | SNX 5422 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0908115275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SNX-5422 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06070 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SNX 5422 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SNX-5422 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BF52J69Q8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary molecular target of SNX-5422?

A1: this compound is rapidly metabolized into its active form, SNX-2112, which directly targets Hsp90. [, ]

Q2: How does SNX-2112 interact with Hsp90?

A2: SNX-2112 acts as a competitive inhibitor, binding to the N-terminal ATP-binding site of Hsp90 and disrupting its chaperone function. [, , ]

Q3: What are the downstream consequences of Hsp90 inhibition by SNX-2112?

A3: Hsp90 inhibition leads to the proteasomal degradation of numerous Hsp90 client proteins, many of which are essential for cancer cell survival, proliferation, angiogenesis, and metastasis. This disruption of multiple oncogenic pathways underlies the antitumor activity of this compound. [, , , , , ]

Q4: Which specific signaling pathways are affected by SNX-2112?

A4: Research indicates that SNX-2112 impacts various signaling pathways, including: * PI3K/AKT []* RAF/MEK/ERK []* c-Met []* eNOS/Akt []* STAT3 []

Q5: Does SNX-2112 influence p53 function?

A5: Studies demonstrate that SNX-2112 can upregulate the expression of the tumor suppressor protein p53 and its downstream target gene PUMA, potentially contributing to its pro-apoptotic effects. []

Q6: How does SNX-2112 impact the tumor microenvironment?

A6: SNX-2112 exhibits inhibitory effects on both angiogenesis and osteoclastogenesis within the bone marrow microenvironment. It accomplishes this by interfering with the eNOS/Akt pathway in endothelial cells, leading to decreased tube formation. Additionally, it disrupts the ERK/c-fos and PU.1 pathways in osteoclasts, thereby suppressing their formation. []

Q7: Does SNX-2112 affect antigen presentation on tumor cells?

A7: Research suggests that SNX-2112 can increase the surface expression of major histocompatibility complex class I (MHC-I) complexes on tumor cells. This enhanced antigen presentation may improve tumor cell recognition by cytotoxic T cells, potentially augmenting anti-tumor immunity. []

Q8: What is the molecular formula and weight of this compound?

A8: While the exact molecular formula and weight may vary slightly depending on the specific salt form used, you can find the structure and associated information in sources like PubChem and chemical vendor catalogs. Search for "this compound mesylate" for the most commonly used form. []

Q9: Is there spectroscopic data available for this compound?

A9: Spectroscopic characterization data, such as NMR and mass spectrometry, is likely part of the compound's development documentation. It may be available through patent literature, scientific publications, or upon request from the developing company (Pfizer, having acquired Serenex).

Q10: Why is this compound formulated as a prodrug?

A10: The prodrug strategy, where this compound is converted to SNX-2112 in vivo, likely aims to enhance oral bioavailability, improve pharmacokinetic properties, and potentially enhance tumor targeting. [, ]

Q11: How is this compound absorbed and metabolized in the body?

A11: While specific details on ADME are likely part of confidential development data, we know that this compound is orally bioavailable and undergoes rapid conversion to SNX-2112. [] Further metabolism and elimination pathways would be important areas for investigation.

Q12: What is the relationship between this compound exposure and Hsp70 induction?

A12: Pharmacodynamic studies have shown a correlation between this compound pharmacokinetic parameters and the induction of Hsp70, a common biomarker of Hsp90 inhibition. [] This suggests a link between drug exposure and target engagement.

Q13: In which cancer types has this compound shown preclinical activity?

A13: this compound has demonstrated preclinical efficacy in a range of cancer models, including:* Colon cancer (MC38 model) []* Lung cancer (EGFR-mutant models, NCI-H1975 xenografts) [, , , , ]* Glioblastoma (U87MG model) []* Breast cancer (MDA-MB-468 model) []* Acute myeloid leukemia (MV4-11 model) []* Multiple myeloma [, ]* Head and neck squamous cell carcinoma (UMSCC models) []

Q14: Has this compound been evaluated in clinical trials?

A14: Yes, this compound has undergone multiple Phase I clinical trials, primarily focusing on safety and pharmacokinetics in patients with solid tumors and lymphomas. [, , , , , , ]

Q15: Are there known mechanisms of resistance to this compound?

A15: While specific resistance mechanisms to this compound have not been extensively reported, it's important to consider that resistance to Hsp90 inhibitors can develop. Potential mechanisms might involve mutations in the Hsp90 binding site, upregulation of Hsp90 expression, or activation of compensatory signaling pathways. []

Q16: What are the potential side effects of this compound?

A16: As with all anti-cancer agents, this compound can cause side effects. In preclinical studies and early clinical trials, the most commonly reported adverse events included gastrointestinal issues (e.g., diarrhea, nausea), fatigue, and skin reactions. Ocular toxicity has also been observed in animal models and a separate Phase I study, leading to the discontinuation of this compound's development. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

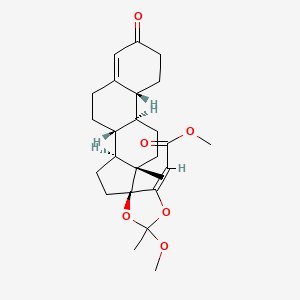

![1-(2,4-dimethoxyphenyl)-3-(2,6-dimethylphenyl)-7-[3-methoxy-4-(1-methylpiperidin-4-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one](/img/structure/B611890.png)

![1-cyclohexyl-3-(2,6-dimethylphenyl)-7-[4-(4-methylpiperazin-1-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one](/img/structure/B611893.png)